

Methyl L-Lysinate Dihydrochloride: Structural Architecture and Analytical Characterization

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Compound of Interest

Compound Name:	Methyl L-lysinate hydrochloride
CAS No.:	15445-34-8
Cat. No.:	B097838

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Executive Summary

Methyl L-lysinate dihydrochloride (CAS 26348-70-9) represents a critical intermediate in peptide synthesis and medicinal chemistry. By protecting the C-terminus of L-lysine as a methyl ester, this derivative allows for selective N-acylation and side-chain modification, serving as a fundamental building block for lysine-based dendrimers, peptidomimetics, and prodrug scaffolds.

This guide moves beyond basic datasheet parameters to provide a rigorous examination of the molecule's structural dynamics, synthesis pathways, and validation protocols. It is designed for the application scientist who requires high-fidelity data to ensure reproducibility in complex synthetic workflows.

Part 1: Chemical Identity & Structural Architecture

The stability of Methyl L-lysinate is heavily dependent on its salt form. While the free base is theoretically viable, it is prone to rapid cyclization (lactamization) and hydrolysis. Consequently, the dihydrochloride salt is the industry standard for storage and reaction utility.

Critical Physicochemical Profile

Property	Specification	Technical Insight
IUPAC Name	Methyl (2S)-2,6-diaminohexanoate dihydrochloride	Stereochemistry (S) is critical for bioactivity.
CAS Number	26348-70-9	Distinct from the monohydrochloride (15445-34-8).[1]
Molecular Formula		Includes two HCl molecules per lysine ester.[1]
Molecular Weight	233.13 g/mol	Free base MW is 160.21 g/mol.
Appearance	White to off-white hygroscopic powder	Rapidly absorbs atmospheric water; store under inert gas.
Solubility	High: , Methanol, DMSO	Poor solubility in non-polar solvents (Hexane, DCM).
pKa Values	,	Esterification lowers the pKa of the -amine compared to free lysine.

Stereochemical Integrity

The L-configuration (S-enantiomer) is preserved during standard esterification. Optical rotation is a primary quality attribute (PQA) to rule out racemization, which can occur under harsh thermal conditions during synthesis.

- Specific Rotation

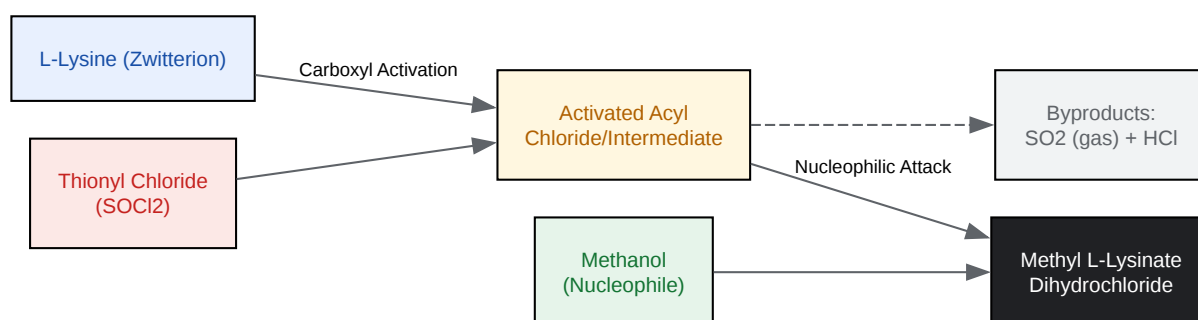
: +18° to +25° (c=1, Methanol) [1][2].

Part 2: Synthesis & Reaction Mechanisms

The most robust synthesis method utilizes thionyl chloride () in methanol. This approach is superior to acid-catalyzed Fischer esterification because reacts with the water byproduct to form and , driving the equilibrium irreversibly toward the ester (Le Chatelier's principle) while maintaining anhydrous conditions.

Mechanism of Formation

The reaction proceeds through an in situ generation of anhydrous hydrogen chloride and activation of the carboxylic acid.



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Figure 1: Reaction pathway for the thionyl chloride-mediated esterification of L-Lysine.

Experimental Protocol (Bench Standard)

- Step 1: Chill anhydrous methanol (excess) to 0°C under .
- Step 2: Add thionyl chloride (2.5 eq) dropwise. Caution: Exothermic reaction releases HCl gas.

- Step 3: Add L-Lysine monohydrochloride (1.0 eq) slowly.
- Step 4: Reflux for 12–16 hours. The solution should become clear.
- Step 5: Concentrate in vacuo. Co-evaporate with methanol () to remove residual HCl and .
- Step 6: Precipitate product using cold diethyl ether to yield the dihydrochloride salt.

Part 3: Analytical Characterization Profile

This section details the self-validating analytical methods required to confirm identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR in Deuterium Oxide (

) is the standard for identity. Note that in

, amine protons (

) exchange and are not visible.

Table 2:

NMR Assignments (500 MHz,

)

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Context
4.10 - 4.15	Triplet ()	1H	-CH	Characteristic alpha-proton adjacent to ester.
3.82	Singlet ()	3H		Diagnostic Peak: Confirms methyl ester formation.
3.02	Triplet ()	2H		Methylene adjacent to the side-chain amine.
1.95 - 2.05	Multiplet ()	2H		Methylene adjacent to the chiral center.
1.70 - 1.78	Multiplet ()	2H		Middle of the side chain.
1.45 - 1.55	Multiplet ()	2H		Middle of the side chain.

- Validation Check: If the integral of the singlet at 3.82 ppm is < 3.0 relative to the -CH, hydrolysis has occurred.

Infrared Spectroscopy (FT-IR)

Key functional group transformations are visible in the IR spectrum.

- 1745

(Strong): Ester Carbonyl (

) stretch. Absence of this peak indicates hydrolysis to free acid.

- 2800–3100

(Broad): Ammonium

stretch (overlapping with

stretches).

HPLC Method for Purity Analysis

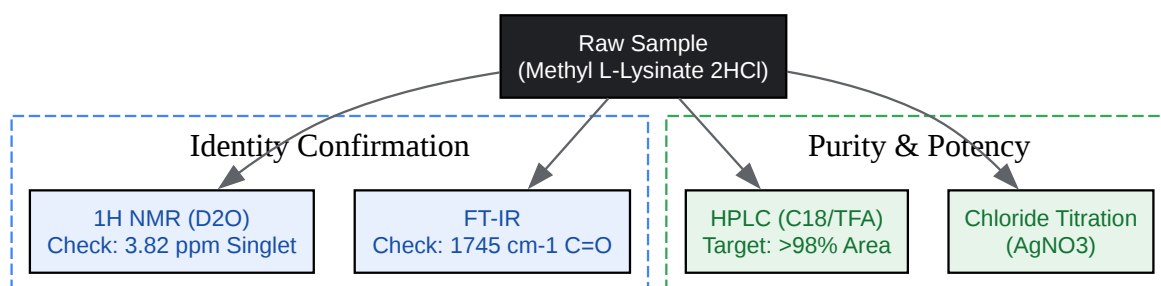
Since Methyl L-lysinate lacks a strong chromophore (no aromatic rings), standard UV detection at 254 nm is ineffective. Two strategies are employed:

Method A: Direct UV at 210 nm (Low Sensitivity)

- Column: C18 (e.g., Agilent Zorbax SB-C18), 5 μ m, 4.6 x 150 mm.
- Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient 95:5 to 50:50.
- Rationale: TFA provides ion-pairing to retain the polar dication.

Method B: Derivatization (High Sensitivity)

- Reagent: Fmoc-Cl or OPA (Ortho-phthalaldehyde).
- Mechanism: Reacts with primary amines to form fluorescent derivatives.
- Utility: Essential for detecting trace free lysine impurities [3].



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Figure 2: Analytical workflow for QC release of Methyl L-lysinate dihydrochloride.

Part 4: Stability & Handling

Hygroscopicity Warning: The dihydrochloride salt is extremely hygroscopic. Exposure to ambient moisture leads to the formation of a sticky gum and promotes ester hydrolysis back to L-lysine.

- **Storage:** -20°C is preferred; 2-8°C is acceptable if desiccated.
- **Handling:** Weigh quickly in a low-humidity environment or glovebox.
- **Re-crystallization:** If the product becomes gummy, recrystallize from hot Methanol/Diethyl Ether.

Part 5: Applications in Drug Development

- **Peptide Synthesis:** Used as the C-terminal residue in solid-phase or solution-phase peptide synthesis. The methyl ester is orthogonal to acid-labile protecting groups (Boc) but sensitive to base (saponification).
- **Prodrug Scaffolds:** The ester bond is cleaved by intracellular esterases, releasing the free amino acid. This is utilized to improve the oral bioavailability of lysine-conjugated drugs [4].
- **Polymer Chemistry:** Precursor for poly-L-lysine dendrimers used in gene delivery vectors.

References

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Sources

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- [2. L-Lysine methyl ester dihydrochloride, 99% 25 g | Buy Online | Thermo Scientific Chemicals \[thermofisher.com\]](#)
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